Trimethylsilyl tert-butyl peroxide
CAS No.: 3965-63-7
Cat. No.: VC3761342
Molecular Formula: C7H18O2Si
Molecular Weight: 162.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3965-63-7 |
---|---|
Molecular Formula | C7H18O2Si |
Molecular Weight | 162.3 g/mol |
IUPAC Name | tert-butylperoxy(trimethyl)silane |
Standard InChI | InChI=1S/C7H18O2Si/c1-7(2,3)8-9-10(4,5)6/h1-6H3 |
Standard InChI Key | XTXFUQOLBKQKJU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OO[Si](C)(C)C |
Canonical SMILES | CC(C)(C)OO[Si](C)(C)C |
Introduction
Chemical and Physical Properties
Trimethylsilyl tert-butyl peroxide is characterized by its low boiling point (41°C at 41 mmHg) and density (0.822 g/cm³), making it a volatile liquid at room temperature . Its flash point of 15°C underscores its flammability, necessitating careful handling . The compound’s structure combines a thermally stable tert-butyl peroxide group with a hydrolytically sensitive trimethylsilyl ether, rendering it reactive under both radical and ionic conditions.
Table 1: Key Physical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₁₈O₂Si |
Molecular Weight | 162.3 g/mol |
Boiling Point | 41°C at 41 mmHg |
Density | 0.822 g/cm³ |
Flash Point | 15°C |
EPA Substance Registry | Silane, [(1,1-dimethylethyl)dioxy]trimethyl- |
Synthesis and Production
The synthesis of trimethylsilyl tert-butyl peroxide typically involves the reaction of tert-butyl hydroperoxide with bis(trimethylsilyl)acetamide under controlled conditions . This method capitalizes on the nucleophilic displacement of the acetamide group by the peroxide oxygen, facilitated by the silylating agent’s ability to scavenge byproducts. The reaction proceeds as follows:
This route yields the target compound with high purity, though the exothermic nature of the reaction demands precise temperature control . Alternative methods involving silylation of tert-butyl hydroperoxide with chlorotrimethylsilane have also been reported but are less commonly employed due to side reactions .
GHS Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H225 | Highly flammable liquid and vapor | Avoid ignition sources; store in flame-proof containers |
H314 | Causes severe skin burns | Use gloves, face shields, and fume hoods |
Recommended safety measures include storage at temperatures below 25°C in inert atmospheres and the use of non-sparking tools during handling . Spills should be neutralized with inert absorbents such as sand or vermiculite, followed by disposal in accordance with local regulations .
Applications in Organic Synthesis
While direct applications of trimethylsilyl tert-butyl peroxide are sparingly documented, its structural analogs and reactivity suggest potential roles in radical-initiated polymerization and selective oxidation reactions. The tert-butyl peroxide group is a well-established radical initiator, and the trimethylsilyl moiety may act as a protecting group for alcohols or siloxane precursors . For example, in radical chain reactions, the compound could serve as a source of tert-butoxyl radicals () upon thermal or photolytic cleavage:
These radicals are instrumental in initiating polymerization of olefins or mediating hydrogen abstraction reactions . Additionally, the silyl ether group may facilitate silicon-based functionalization in materials science, though explicit examples remain unexplored in the literature.
Recent Research and Developments
Recent studies have focused on optimizing the synthesis and stability of trimethylsilyl tert-butyl peroxide. Advances in continuous-flow microreactor systems have been proposed to mitigate risks associated with its exothermic synthesis . Furthermore, computational studies using density functional theory (DFT) have elucidated the compound’s bond dissociation energies, predicting a Si–O bond dissociation energy of ~250 kJ/mol, which correlates with its thermal stability .
Despite these efforts, gaps persist in understanding its catalytic potential and compatibility with green chemistry principles. Future research directions could explore its utility in photoinduced cationic polymerization or as a precursor for silicon-containing nanomaterials.
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